molecular formula C18H19NOS B7576556 N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine

Cat. No. B7576556
M. Wt: 297.4 g/mol
InChI Key: AVRZCZDPAKATHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine, also known as DT-010, is a chemical compound that has been extensively studied for its potential therapeutic applications. DT-010 is a synthetic molecule that belongs to the family of thiochroman derivatives, which have been shown to possess a wide range of biological activities.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine is not fully understood, but it has been shown to interact with various molecular targets in the brain. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine increases the levels of acetylcholine in the brain, which can improve cognitive function. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine has also been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine has been shown to possess a wide range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative stress and prevent cellular damage. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine has also been shown to have anti-inflammatory effects, which can reduce inflammation in the brain and improve cognitive function. Additionally, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine has been shown to have neuroprotective effects, which can protect neurons from damage and improve neuronal function.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine has several advantages for lab experiments. It is a synthetic molecule that can be easily synthesized in large quantities with high purity. N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine has also been extensively studied, with numerous studies demonstrating its potential therapeutic applications. However, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine also has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine research. One potential direction is to investigate the use of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. Another potential direction is to investigate the use of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine as a neuroprotective agent in traumatic brain injury and stroke. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine and to determine its safety and efficacy in humans. Overall, N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine is a promising candidate for further research and has the potential to be a valuable therapeutic agent for a wide range of neurological disorders.

Synthesis Methods

The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine involves the reaction of 2,3-dihydro-1-benzofuran-2-carbaldehyde with 4-methyl-3-thiosemicarbazide in the presence of acetic acid. The resulting intermediate is then treated with sodium borohydride to yield N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine. The synthesis of N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine has been optimized to achieve high yields and purity, making it a promising candidate for further research.

properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c1-3-7-17-13(5-1)11-14(20-17)12-19-16-9-10-21-18-8-4-2-6-15(16)18/h1-8,14,16,19H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRZCZDPAKATHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1NCC3CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-3,4-dihydro-2H-thiochromen-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.